

Preparing RTI-112 for Intravenous Administration: Application Notes and Protocols

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Compound of Interest

Compound Name: RTI-112

Cat. No.: B598382

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These application notes provide detailed protocols for the preparation of **RTI-112**, a nonselective monoamine transporter inhibitor, for intravenous (IV) administration in a research setting. The information is intended to guide researchers in safely and effectively preparing this compound for in vivo studies.

Compound Information

RTI-112, also known as 2 β -Carbomethoxy-3 β -(3-methyl-4-chlorophenyl)tropane, is a synthetic phenyltropane derivative that acts as a triple reuptake inhibitor for serotonin, dopamine, and norepinephrine.[1] It is commonly used in preclinical research to investigate the roles of these neurotransmitter systems in various physiological and pathological processes.

Table 1: Chemical and Physical Properties of **RTI-112**

Property	Value	Source
IUPAC Name	Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate	[1]
Molecular Formula	C ₁₇ H ₂₂ ClNO ₂	[1]
Molar Mass	307.82 g/mol	[1]
Form	Typically available as the hydrochloride (HCl) salt.	N/A

Materials and Equipment

- **RTI-112** hydrochloride (lyophilized powder)
- Sterile, pyrogen-free 0.9% sodium chloride solution (saline)
- Sterile, pyrogen-free water for injection (WFI)
- Sterile vials (appropriate volume)
- Sterile syringes and needles (various sizes)
- 0.22 µm sterile syringe filters
- Vortex mixer
- Analytical balance
- pH meter (optional)
- Laminar flow hood or other aseptic environment

Experimental Protocols

Reconstitution and Dilution Protocol for Intravenous Administration

This protocol describes the preparation of a stock solution of **RTI-112** HCl and its subsequent dilution for intravenous administration in preclinical models, such as rhesus monkeys.

3.1.1. Stock Solution Preparation (e.g., 1 mg/mL)

- **Aseptic Technique:** All procedures should be performed in a laminar flow hood using sterile techniques to ensure the final solution is free from microbial contamination.
- **Weighing:** Accurately weigh the desired amount of **RTI-112** HCl powder using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the compound.
- **Reconstitution:**
 - Transfer the weighed **RTI-112** HCl powder into a sterile vial.
 - Using a sterile syringe, add the required volume of sterile 0.9% saline to the vial. For a 1 mg/mL stock solution, add 1 mL of saline.
 - Gently vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
- **Sterile Filtration:**
 - Draw the reconstituted solution into a new sterile syringe.
 - Attach a 0.22 µm sterile syringe filter to the syringe.
 - Filter the solution into a final sterile vial. This step removes any potential microbial contamination.
- **Storage:** Store the sterile stock solution at 2-8°C for short-term use. For long-term storage, consult the manufacturer's recommendations, as stability in solution has not been extensively reported. It is recommended to prepare fresh solutions for each experiment.

3.1.2. Working Solution Preparation

- **Calculate Dilution:** Based on the desired final concentration and the stock solution concentration, calculate the required volume of the stock solution and sterile saline.
- **Dilution:** In a laminar flow hood, use sterile syringes to transfer the calculated volume of the **RTI-112** HCl stock solution into a sterile vial. Add the required volume of sterile saline to achieve the final desired concentration.
- **Mixing:** Gently mix the solution.
- **Labeling:** Clearly label the vial with the compound name, concentration, date of preparation, and solvent used.

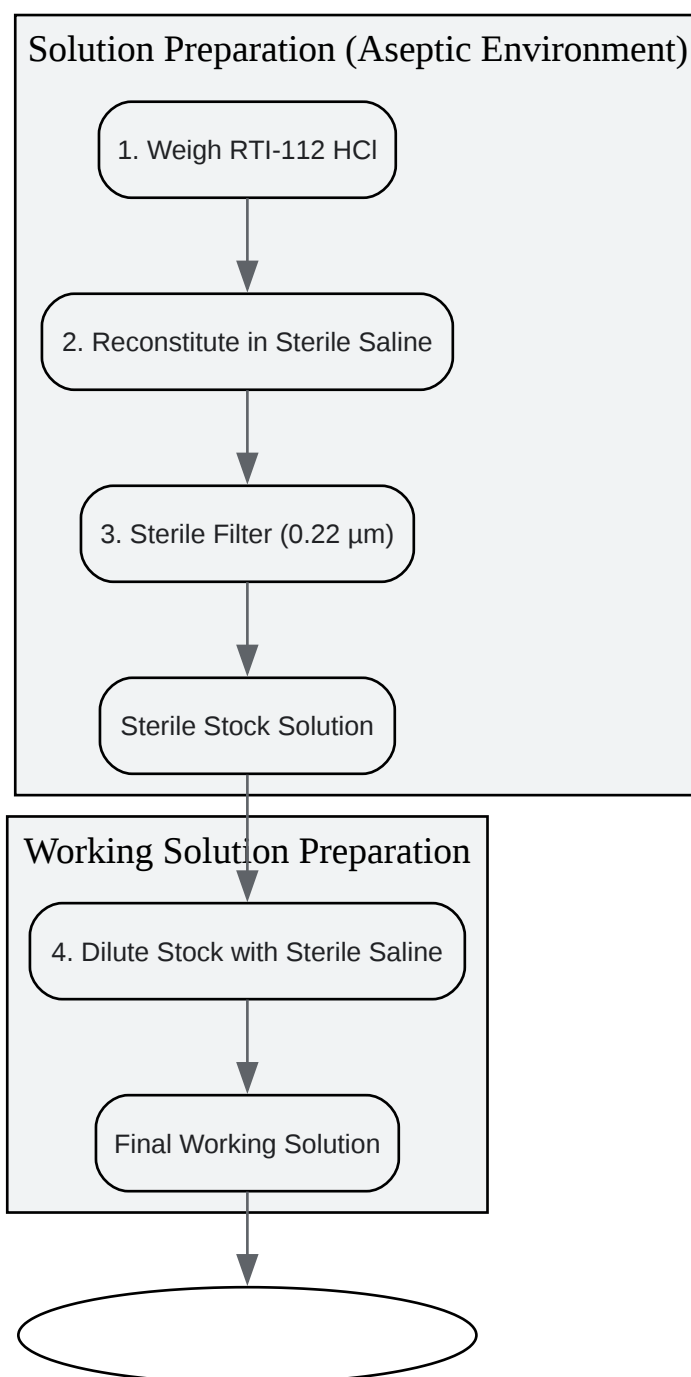
Table 2: Example Intravenous Dosages of **RTI-112** in Rhesus Monkeys

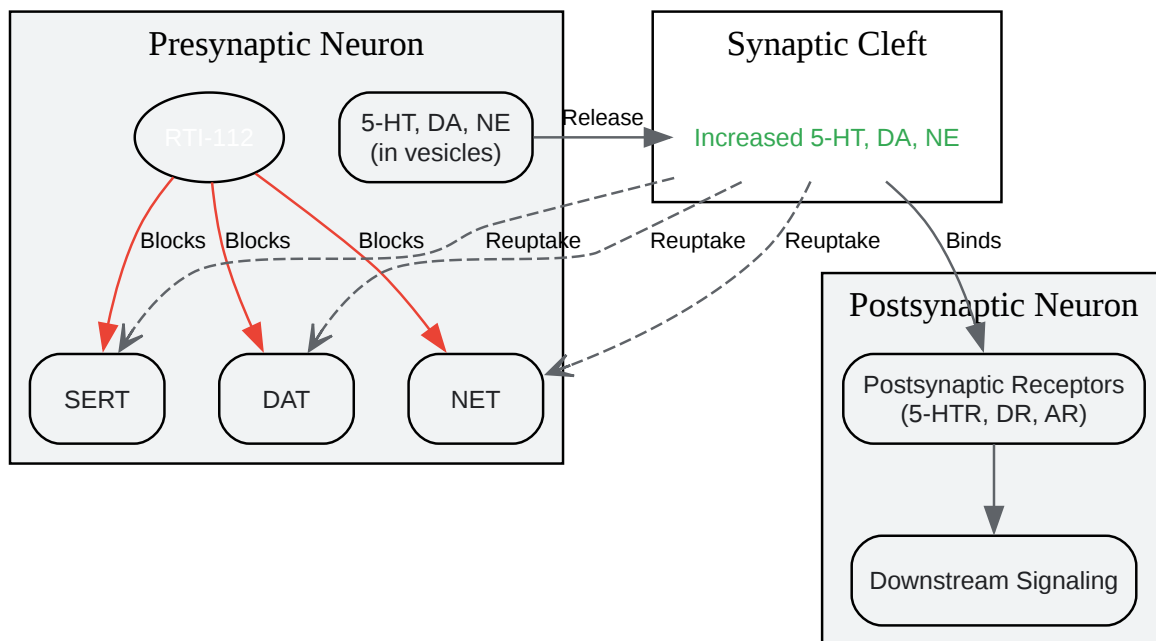
Parameter	Value
Effective Dose (ED ₅₀) for reducing cocaine self-administration	0.03 mg/kg
Intravenous Infusion Dose Range	0.0032–0.01 mg/kg/hr

Note: These dosages are provided as a reference from preclinical studies. The optimal dose for a specific experiment must be determined empirically by the researcher.

Experimental Workflow

The following diagram illustrates the general workflow for preparing **RTI-112** for intravenous administration.





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References

- 1. Effects of the Monoamine Uptake Inhibitors RTI-112 and RTI-113 on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
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